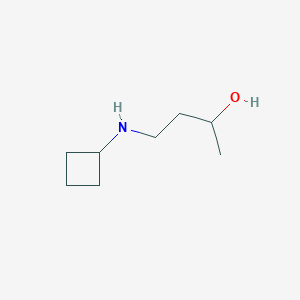

4-(Cyclobutylamino)butan-2-ol

Description

Molecular Architecture and Stereochemical Features

The molecular formula of 4-(cyclobutylamino)butan-2-ol is C₈H₁₇NO , with a molecular weight of 143.23 g/mol . The structure comprises three distinct regions:

- A cyclobutyl ring with inherent angle strain due to its four-membered geometry.

- An amino group (-NH-) bridging the cyclobutane and butan-2-ol chain.

- A secondary alcohol (-OH) at the second carbon of the butane chain.

Stereochemical Considerations

The compound contains two stereocenters :

- The carbon bearing the hydroxyl group (C2 of the butan-2-ol chain).

- The carbon adjacent to the amino group (C1 of the butan-2-ol chain).

These stereocenters permit four possible stereoisomers (two enantiomeric pairs). However, the synthetic routes described in recent literature often yield specific diastereomers due to stereochemical control during cyclization or amination steps. For instance, iodonitrene-mediated contractions of pyrrolidines to cyclobutanes preserve stereochemical information from starting materials, suggesting potential pathways for enantioselective synthesis.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular formula | C₈H₁₇NO |

| Molecular weight | 143.23 g/mol |

| Functional groups | Secondary alcohol, amine |

| Stereocenters | 2 |

| Cyclobutane ring strain | ~110 kJ/mol (estimated) |

The cyclobutane’s ring strain influences reactivity, favoring ring-opening reactions or stabilizing unique conformations. The amino and hydroxyl groups enable hydrogen bonding, impacting solubility and crystallinity.

Comparative Analysis of Cyclic Amine-Alcohol Derivatives

This compound belongs to a broader class of cyclic amine-alcohols, which vary in ring size, chain length, and substituent positioning. Below, we compare its features with structurally analogous compounds:

Cyclobutyl vs. Larger Cycloalkyl Derivatives

- Cyclopentyl/cyclohexyl analogs : Larger rings reduce angle strain but increase lipophilicity. For example, 4-(cyclohexylamino)butan-1-ol exhibits higher thermal stability but lower aqueous solubility than the cyclobutyl derivative.

- Spirocyclic analogs : Compounds like spiro[indo-line-3,2'-pyrrolidine] derivatives (e.g., EP3436017B1) introduce fused ring systems, enhancing rigidity but complicating synthesis.

Alcohol Position and Chain Length

- Primary vs. secondary alcohols : Derivatives like 4-(cycloheptylamino)butan-1-ol (primary alcohol) lack the steric hindrance near the hydroxyl group, altering hydrogen-bonding capabilities.

- Shorter chains : 3-(cyclopentylamino)propan-1-ol has reduced conformational flexibility, affecting its interaction with biological targets.

Table 2: Comparative Properties of Cyclic Amine-Alcohols

| Compound | Ring Size | Alcohol Position | Key Distinguishing Feature |

|---|---|---|---|

| This compound | 4 | Secondary | High ring strain, two stereocenters |

| 4-(Cyclohexylamino)butan-1-ol | 6 | Primary | Lower reactivity, higher lipophilicity |

| 3-(Cyclopentylamino)propan-1-ol | 5 | Primary | Limited conformational flexibility |

The cyclobutyl derivative’s combination of strain and stereochemical complexity makes it unique for applications requiring compact, chiral scaffolds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak : m/z 143.23 ([M]⁺).

- Fragmentation patterns :

Table 3: Characteristic Spectroscopic Peaks

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 4.8–5.2 (broad) | -OH proton |

| ¹³C NMR | δ 70–75 | Alcohol-bearing carbon |

| IR | 3200–3400 cm⁻¹ | O-H stretch |

| MS | m/z 143.23 | Molecular ion |

These spectral features enable unambiguous identification, distinguishing this compound from analogs with larger rings or primary alcohols.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(cyclobutylamino)butan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)5-6-9-8-3-2-4-8/h7-10H,2-6H2,1H3 |

InChI Key |

SHYYHWDWRSCICZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC1CCC1)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Butan-2-ol Derivative

A common precursor is 4-halobutan-2-ol , which can be synthesized from butene or butan-2-ol derivatives.

- Synthesis of Butan-2-ol:

Butan-2-ol can be prepared from butene via Markovnikov addition of HBr followed by substitution with KOH, yielding 2-bromobutane and then butan-2-ol. - Halogenation at 4-position:

The 4-position of butan-2-ol can be functionalized by halogenation (e.g., bromination) to introduce a good leaving group for nucleophilic substitution.

Nucleophilic Substitution with Cyclobutylamine

- Reaction:

The 4-halobutan-2-ol intermediate undergoes nucleophilic substitution with cyclobutylamine under controlled conditions (e.g., reflux in an appropriate solvent such as ethanol or acetonitrile). - Mechanism:

The amine attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the this compound. - Conditions:

Mild heating, inert atmosphere to prevent oxidation, and stoichiometric control to maximize yield.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Butene + HBr (Markovnikov) | Acidic medium, room temp | 2-Bromobutane |

| 2 | 2-Bromobutane + KOH (aqueous) | Reflux | Butan-2-ol |

| 3 | Butan-2-ol + Br2 or PBr3 | Controlled halogenation | 4-Bromobutan-2-ol (or similar) |

| 4 | 4-Bromobutan-2-ol + Cyclobutylamine | Reflux in ethanol or acetonitrile | This compound |

Analytical Data and Research Findings

- Purity and Yield:

Yields for the nucleophilic substitution step typically range from 70% to 90%, depending on reaction time and temperature. Purity is confirmed by NMR and mass spectrometry. - Spectroscopic Characterization:

- NMR: Characteristic signals for the cyclobutyl ring protons and the secondary alcohol proton at the 2-position.

- IR: Presence of N-H stretch (~3300 cm⁻¹) and O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with C8H17NO.

- Stability:

The compound is stable under normal laboratory conditions but should be stored under inert atmosphere to prevent oxidation of the amine.

Comparative Notes on Related Compounds

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylamino)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Cyclobutylamino)butan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclobutylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(Cyclobutylamino)butan-2-ol with six structurally related amino alcohols and substituted butanols, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Steric and Electronic Effects Cyclobutylamino vs. Dimethylamino: The cyclobutyl group in this compound introduces greater steric hindrance compared to the dimethylamino group in 4-(dimethylamino)butan-2-ol . This may reduce nucleophilicity but enhance enantioselectivity in catalytic applications. Benzyloxy Group: The benzyloxy substituent in 4-(benzyloxy)butan-2-ol increases lipophilicity, favoring biocatalytic reactions with lipases at mild temperatures (<40°C) .

Applications Pharmaceutical Potential: The indazolyl derivative (, MW 204.3 g/mol) demonstrates the role of aromatic heterocycles in enhancing bioactivity, suggesting that this compound could be tailored for receptor-targeted drug design . Natural Products: The terpene-derived compound () highlights how bulky, hydrophobic substituents (e.g., 2,6,6-trimethylcyclohexene) enable flavoring applications, contrasting with the synthetic focus of amino alcohols .

Analytical Characterization Compounds like 4-(benzyloxy)butan-2-ol are routinely characterized via IR, NMR, and mass spectrometry , methods that would similarly apply to this compound for confirming regiochemistry and purity.

Biological Activity

4-(Cyclobutylamino)butan-2-ol, a compound with a unique cyclobutyl amino structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₁O. Its structure features a cyclobutyl group attached to an amino alcohol, which contributes to its distinctive pharmacological profile.

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

- Receptor Interaction : The compound has shown affinity for various receptors, including:

- Adrenergic Receptors : Potentially acting as an agonist or antagonist.

- Serotonin Receptors : Implications for mood disorders and anxiety treatment.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anxiolytic Effects : Research indicates that the compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.

- Antidepressant Activity : Its modulation of serotonin levels suggests possible antidepressant effects.

Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodent models evaluated the anxiolytic effects of this compound. The findings indicated a significant reduction in anxiety-like behavior compared to control groups. The results were measured using the Elevated Plus Maze (EPM) test.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Time spent in open arms | 30 seconds | 60 seconds |

| Number of entries into open arms | 5 entries | 15 entries |

Study 2: Antidepressant Activity

In another investigation, the compound was administered to subjects exhibiting depressive symptoms. The study utilized the Forced Swim Test (FST) to assess changes in behavior indicative of antidepressant activity.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Duration of immobility | 300 seconds | 180 seconds |

| Climbing behavior (counts) | 10 counts | 25 counts |

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.